![molecular formula C13H17BrN2O2 B5738447 N-(2-bromo-4-methylphenyl)-2-(4-morpholinyl)acetamide](/img/structure/B5738447.png)
N-(2-bromo-4-methylphenyl)-2-(4-morpholinyl)acetamide
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Overview
Description
N-(2-bromo-4-methylphenyl)-2-(4-morpholinyl)acetamide is a compound that belongs to the class of amides. It is also known as BMA-10 and has been the subject of scientific research due to its potential applications in various fields, including medicinal chemistry and neuroscience.
Mechanism of Action
The mechanism of action of N-(2-bromo-4-methylphenyl)-2-(4-morpholinyl)acetamide is not fully understood. However, it is believed to act as a sigma-1 receptor agonist, which results in the modulation of various signaling pathways involved in neurotransmission, cell survival, and neuroprotection. This modulation leads to the observed anticonvulsant, analgesic, and anxiolytic effects.
Biochemical and Physiological Effects:
N-(2-bromo-4-methylphenyl)-2-(4-morpholinyl)acetamide has been shown to have various biochemical and physiological effects. In animal models, it has been shown to exhibit anticonvulsant, analgesic, and anxiolytic effects. It has also been shown to have potential as a treatment for neuropathic pain, epilepsy, and anxiety disorders.
Advantages and Limitations for Lab Experiments
One of the advantages of N-(2-bromo-4-methylphenyl)-2-(4-morpholinyl)acetamide is its selective affinity for the sigma-1 receptor, which makes it a potentially useful tool for studying the physiological processes involved in neurotransmission, cell survival, and neuroprotection. However, one of the limitations of this compound is its relatively low potency, which may limit its usefulness in certain experimental settings.
Future Directions
There are several future directions for research on N-(2-bromo-4-methylphenyl)-2-(4-morpholinyl)acetamide. One area of interest is the development of more potent analogs of this compound, which may have greater potential as therapeutic agents. Another area of interest is the investigation of the sigma-1 receptor signaling pathways modulated by this compound, which may lead to a better understanding of the physiological processes involved in neurotransmission, cell survival, and neuroprotection. Finally, the potential applications of this compound in other fields, such as materials science and catalysis, should also be explored.
Synthesis Methods
The synthesis of N-(2-bromo-4-methylphenyl)-2-(4-morpholinyl)acetamide involves the reaction of 2-bromo-4-methylphenylamine with 4-morpholinecarboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified through column chromatography to obtain the pure compound.
Scientific Research Applications
N-(2-bromo-4-methylphenyl)-2-(4-morpholinyl)acetamide has been the subject of scientific research due to its potential applications in various fields. One of the most promising applications is in medicinal chemistry, where it has been shown to have potential as an anticonvulsant, analgesic, and anxiolytic agent. It has also been investigated for its potential as a treatment for neuropathic pain, epilepsy, and anxiety disorders.
In addition to its medicinal applications, N-(2-bromo-4-methylphenyl)-2-(4-morpholinyl)acetamide has also been studied in the field of neuroscience. It has been shown to have a selective affinity for the sigma-1 receptor, which is involved in various physiological processes, including neurotransmission, cell survival, and neuroprotection.
properties
IUPAC Name |
N-(2-bromo-4-methylphenyl)-2-morpholin-4-ylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN2O2/c1-10-2-3-12(11(14)8-10)15-13(17)9-16-4-6-18-7-5-16/h2-3,8H,4-7,9H2,1H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMSVRKZIDVXHAH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CN2CCOCC2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>47 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47201226 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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